molecular formula C7H12ClNO2 B1408266 methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride CAS No. 200006-66-2

methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

Cat. No.: B1408266
CAS No.: 200006-66-2
M. Wt: 177.63 g/mol
InChI Key: WYQMWVWFYJQAIB-RWOHWRPJSA-N
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Description

Methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS: 565456-77-1) is a bicyclic tertiary amine ester hydrochloride critical in synthesizing antiviral drugs, notably nirmatrelvir (the active ingredient in Paxlovid®) and boceprevir . Its molecular formula is C₉H₁₅NO₂·HCl (MW: 205.68), featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold with stereospecific methyl and ester groups. The compound is typically stored at room temperature under inert conditions .

Properties

IUPAC Name

methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-5-2-4(5)3-8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQMWVWFYJQAIB-RWOHWRPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H]2C[C@@H]2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Azabicyclic Core

The core structure is typically assembled via cyclization reactions involving amino precursors and suitable cycloalkyl intermediates. Patent WO2004113295A1 describes a process where a key intermediate is formed through a cyclization of amino alcohol derivatives under controlled conditions, often involving:

  • Intramolecular cyclization of aminoalkyl derivatives
  • Use of catalysts such as palladium on carbon (Pd-C) for hydrogenation steps
  • Control of temperature (generally between 25°C and 65°C) to optimize stereoselectivity and yield

Formation of the Hydrochloride Salt

The final step involves converting the free base to its hydrochloride salt, which enhances stability and solubility:

  • Hydrogenation of the deprotected amino compound in a solvent such as methyl alcohol or ethyl alcohol
  • Use of hydrogen gas at pressures ranging from 30 to 180 psi, with typical conditions around 70-80 psi
  • Addition of hydrochloric acid or gaseous HCl during hydrogenation to form the hydrochloride salt directly

Specific Reaction Conditions and Data

Step Reagents Solvents Temperature Duration Notes
Cyclization Amino alcohol derivatives Toluene, dichloromethane 25°C - 65°C 10-24 hours Catalyzed with acid or base, optimized for stereoselectivity
Esterification Methyl chloroformate or methyl iodide Methanol, ethanol 40°C - 55°C 4-8 hours Excess methylating agent (3-6 molar equivalents)
Hydrogenation H₂ gas Methanol, ethanol 50°C - 70°C Until completion Hydrogen pressure 70-80 psi, presence of Pd-C catalyst
Salt Formation HCl gas or hydrochloric acid Ethanol or methyl alcohol Room temperature 2-4 hours Ensures high purity of hydrochloride salt

Research Findings and Optimization

Recent patents and research articles emphasize the importance of stereochemical control during synthesis:

  • The use of chiral auxiliaries or chiral catalysts during cyclization to favor the (1R,2S,5S) isomer
  • Careful control of reaction temperature and molar ratios to prevent racemization
  • Purification techniques such as recrystallization and chromatography to isolate the desired stereoisomer

Data Tables and Comparative Analysis

Methodology Key Reagents Solvent Temperature Range Yield Remarks
Patent WO2004113295A1 Amino alcohol derivatives, methyl chloroformate Dichloromethane, methanol 25°C - 65°C 60-75% Emphasizes stereoselectivity and intermediate stability
Commercial synthesis Amino precursors, hydrogen gas Ethanol 50°C - 70°C 65-80% Focused on scale-up and purity

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent due to its interaction with various biological receptors. Research indicates that it shares structural similarities with other bioactive compounds, which can enhance its efficacy in drug development.

Receptor Interaction Studies

  • Dopamine Receptors : Studies have shown that methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride interacts with dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
  • Arginase Inhibition : The compound has demonstrated inhibitory activity against human arginase (hARG), which plays a significant role in the urea cycle. This inhibition can be beneficial in conditions like cancer and cardiovascular diseases where arginine metabolism is altered .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds.

Synthesis of Analogues

The compound has been utilized as a building block for synthesizing analogues with modified side chains to enhance pharmacological properties. For instance, variations of this compound have been synthesized to improve selectivity and potency against specific biological targets .

Catalysis Studies

The unique bicyclic structure of this compound makes it suitable for catalysis applications.

Catalytic Activity

Research has indicated that this compound can act as a catalyst in various organic reactions, facilitating the formation of complex molecules while maintaining high selectivity and yield . Its ability to stabilize transition states is particularly valuable in asymmetric synthesis.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study Focus Findings
Study 1Receptor BindingDemonstrated binding affinity to dopamine receptors with potential therapeutic implications for neurological disorders .
Study 2Arginase InhibitionShowed IC50 values indicating effective inhibition of hARG enzymes, suggesting utility in metabolic disorders .
Study 3Synthesis of AnaloguesDeveloped new derivatives that exhibited enhanced biological activity compared to the parent compound .

Mechanism of Action

The mechanism of action of methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Carboxylic Acid Derivative
  • Compound : (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride (CAS: 73836-88-1)
  • Structure : Lacks the methyl ester, replaced by a carboxylic acid group.
  • Molecular Formula: C₆H₁₀ClNO₂ (MW: 163.6) .
  • Applications : Intermediate for further functionalization (e.g., amide coupling in peptide synthesis) .
  • Key Difference : Hydrolysis of the methyl ester precursor yields this compound, which has lower lipophilicity compared to the ester .
Methanol Derivative
  • Compound: (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride (CAS: 1788041-43-9)
  • Structure : Replaces the ester with a hydroxymethyl group.
  • Molecular Formula: C₆H₁₂ClNO (MW: 149.62) .
  • Applications: Potential building block for prodrugs or modified scaffolds.
  • Key Difference : Enhanced hydrogen-bonding capacity due to the hydroxyl group, altering solubility and pharmacokinetics .

Stereoisomeric Variants

(1S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride
  • Structure : Stereoisomer with inverted configuration at C1 and C3.
  • CAS : 2089577-29-5 .
  • Impact : Altered spatial arrangement affects binding to viral protease targets, reducing efficacy in COVID-19 drug candidates .
rac-Ethyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride
  • Structure : Racemic mixture with opposing stereochemistry.
  • CAS: Not specified (see ).
  • Applications: Limited utility in enantioselective syntheses due to racemic nature .

Substituent Modifications

5-Methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate Hydrochloride
  • Compound : Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
  • Structure : Additional methyl group at C5 and altered nitrogen position.
  • CAS : 2497594-26-8 .
  • Impact : Increased steric hindrance may impede enzymatic recognition in antiviral applications .

Pharmacological and Industrial Relevance

  • Target Compound : Critical intermediate in nirmatrelvir synthesis, enabling scale-up to multi-ton production for COVID-19 therapeutics .
  • Analogues: Less prevalent in drug pipelines due to inferior target affinity or synthetic complexity.

Data Tables

Table 1: Molecular Properties

Compound (CAS) Molecular Formula MW Key Functional Group Storage Conditions
565456-77-1 C₉H₁₅NO₂·HCl 205.68 Methyl ester Room temperature
73836-88-1 C₆H₁₀ClNO₂ 163.6 Carboxylic acid Not specified
1788041-43-9 C₆H₁₂ClNO 149.62 Hydroxymethyl Not specified

Biological Activity

Methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₆ClNO₂ and a molecular weight of approximately 177.63 g/mol. Its azabicyclo structure incorporates a nitrogen atom within a bicyclic framework, which is crucial for its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Research indicates that it may act as an inhibitor for various enzymatic pathways, particularly those involved in viral replication and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of viral proteases, which are critical for the replication of viruses such as SARS-CoV-2 .
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Antiviral Properties

Recent studies have highlighted the compound's antiviral properties, particularly against coronaviruses. It has been identified as a potential candidate for inhibiting the main protease (Mpro) of SARS-CoV-2, demonstrating significant antiviral activity in vitro with effective concentrations reported in nanomolar ranges .

Anti-inflammatory Effects

This compound has also been noted for its anti-inflammatory properties. It shows promise in reducing inflammatory responses in cellular models, which could have implications for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of SARS-CoV-2 Mpro (K_i = 0.271 nM)
Anti-inflammatoryReduction of inflammatory markers in vitro
Enzyme inhibitionPotential inhibition of other viral proteases

Case Study: Antiviral Efficacy

In a study evaluating the antiviral efficacy against SARS-CoV-2, this compound demonstrated effective inhibition of viral replication in cultured cells with an EC50 value indicating potent antiviral activity . The study emphasized the compound's potential as a therapeutic agent against COVID-19.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride?

Synthesis typically involves cyclization reactions and stereochemical control. A validated approach includes:

  • Thermal cyclization of L-glutamic acid derivatives with methylene bromide and ammonia, followed by enamine formation and deamination .
  • Simmons-Smith reaction for cyclopropane ring formation, coupled with chiral resolution techniques to isolate the desired stereoisomer .
  • Salt formation using hydrochloric acid to stabilize the final product .

Q. Key steps :

Protect amino groups to prevent side reactions.

Use chiral auxiliaries or catalysts to control stereochemistry.

Purify via recrystallization in polar solvents (e.g., ethanol/water mixtures).

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm bicyclic framework and stereochemistry (e.g., coupling constants for cyclopropane protons) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z 218.12) .
  • X-ray crystallography : For absolute stereochemical assignment, particularly if chiral centers are ambiguous .
  • Infrared (IR) : Detect ester (C=O stretch at ~1740 cm1^{-1}) and ammonium chloride (N-H stretches) .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .
  • Hazard mitigation :
    • Skin contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .
    • Inhalation : Administer oxygen if respiratory distress occurs .
    • Aquatic toxicity : Avoid discharge into waterways (EC50 < 1 mg/L for Daphnia magna) .

Advanced Research Questions

Q. How can researchers address stereochemical inconsistencies in synthetic batches?

  • Chiral chromatography : Use columns like Chiralpak® IA with hexane/isopropanol mobile phases to resolve enantiomers .
  • Circular dichroism (CD) : Compare experimental CD spectra with reference data to confirm (1R,2R,5S) configuration .
  • Mechanistic studies : Monitor reaction intermediates via 1H^1H-NMR to identify epimerization or racemization points .

Q. Example resolution data :

Column TypeMobile PhaseResolution (Rs_s)Reference
Chiralpak IAHexane/IPA (90:10)1.8

Q. What analytical strategies are effective for detecting impurities or by-products?

  • HPLC-DAD/ELSD : Use C18 columns (e.g., Zorbax SB-C18) with 0.1% trifluoroacetic acid/acetonitrile gradients. Detect impurities at 210 nm .
  • GC-MS : Screen for volatile by-products (e.g., methyl ester derivatives) using HP-5MS columns .
  • Ion chromatography : Quantify residual chloride ions from hydrochloride salt formation .

Q. Typical impurity profile :

ImpurityRetention Time (min)Source
Des-methyl analog12.3Incomplete esterification
Cyclopropane ring-opened product9.8Acidic hydrolysis

Q. How can biological activity assays be designed to study this compound’s interactions?

  • Enzyme inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay .
  • Membrane permeability : Use Caco-2 cell monolayers to assess intestinal absorption (Papp_{app} > 1 × 106^{-6} cm/s suggests bioavailability) .
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .

Q. Data contradiction note :

  • Conflicting reports exist on aqueous solubility (0.5–2.1 mg/mL). Use dynamic light scattering (DLS) to assess aggregation under physiological conditions .

Q. What computational methods aid in predicting physicochemical properties?

  • Molecular dynamics (MD) : Simulate cyclopropane ring strain and solvation effects in water/octanol systems .
  • Density functional theory (DFT) : Calculate pKa (~8.5 for the tertiary amine) and logP (~1.2) .
  • ADMET prediction : Tools like SwissADME to forecast blood-brain barrier permeability (low probability) .

Q. How can researchers resolve discrepancies in reported synthetic yields?

  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) using response surface methodology .
  • In situ monitoring : Employ ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .
  • Controlled crystallization : Use anti-solvent addition (e.g., diethyl ether) to improve purity and yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

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